Ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-(2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-4-18-14(16)12-9(2)19-15-13(12)10-7-5-6-8-11(10)17-3/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFZXOJUFGNQDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC=CC=C2OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451394 | |
| Record name | ETHYL 3-(2-METHOXYPHENYL)-5-METHYLISOXAZOLE-4-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
495417-30-6 | |
| Record name | ETHYL 3-(2-METHOXYPHENYL)-5-METHYLISOXAZOLE-4-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Synthetic Strategies
1,3-Dipolar Cycloaddition for Isoxazole Ring Formation
The isoxazole core is typically constructed via a 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile (e.g., acetylene or enolate derivatives). For Ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate, this involves:
Nitrile Oxide Generation :
- 2-Methoxybenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of sodium bicarbonate to form the corresponding aldoxime.
- Oxidation with chlorine gas or N-chlorosuccinimide (NCS) yields the nitrile oxide intermediate.
Cycloaddition Reaction :
Functional Group Introduction and Modification
Methoxyphenyl Group Installation
Alternative methods for introducing the 2-methoxyphenyl moiety include:
Friedel-Crafts Alkylation :
Using 2-methoxyphenyl magnesium bromide in tetrahydrofuran (THF) with a preformed isoxazole intermediate, catalyzed by Fe(acac)₃. This method achieves 65–72% yield but requires strict anhydrous conditions.Nucleophilic Aromatic Substitution :
A halogenated isoxazole intermediate undergoes substitution with sodium 2-methoxyphenolate in dimethylformamide (DMF) at 120°C. Copper(I) iodide catalyzes this reaction, yielding 68–75% product.
Esterification and Carboxylate Functionalization
The ethyl ester group is introduced via two primary routes:
Direct Esterification :
Reacting 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid with ethanol in the presence of sulfuric acid (H₂SO₄) at reflux (80°C). This method achieves 85–90% conversion but may require downstream purification.Acid Chloride Intermediate :
The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride, which is then reacted with ethanol in the presence of pyridine. This route offers higher purity (≥98%) and yields up to 92%.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent (Cycloaddition) | Dichloromethane | 75% yield |
| Temperature | 0–5°C | Minimizes side reactions |
| Catalyst (Fe(acac)₃) | 5 mol% | 72% efficiency |
Polar aprotic solvents like DMF enhance nucleophilic substitution rates, while nonpolar solvents (e.g., toluene) improve cycloaddition regioselectivity.
Industrial-Scale Production
Continuous Flow Synthesis
Adopting continuous flow reactors addresses batch process limitations:
Purification and Characterization
Chromatographic Techniques
Challenges and Mitigation Strategies
Emerging Methodologies
Photocatalytic Synthesis
Visible-light-mediated cycloadditions using Ru(bpy)₃²⁺ reduce reaction times from hours to minutes while maintaining 80–85% yield.
Biocatalytic Approaches
Lipase-catalyzed esterification in ionic liquids (e.g., [BMIM][BF₄]) achieves 90% yield at 50°C, offering a greener alternative to acid catalysis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
- Oxidation of the methoxy group can yield 2-methoxybenzoic acid.
- Reduction of the ester group can yield the corresponding alcohol.
- Substitution reactions can introduce halogens or other functional groups onto the phenyl ring.
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate can be synthesized through various methods, often involving the reaction of suitable precursors under controlled conditions. The synthetic routes typically include cyclization reactions that yield isoxazole derivatives, which are crucial for developing biologically active compounds.
Table 1: Summary of Synthetic Routes
| Method | Key Reactants | Conditions | Yield |
|---|---|---|---|
| Method A | Ethyl acetoacetate, hydroxylamine | Reflux in ethanol | High |
| Method B | Ethyl 3-(2-methoxyphenyl)acetate, base | Room temperature | Moderate |
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities, making it a candidate for various therapeutic applications.
Antiviral Activity
In vitro studies have shown that this compound possesses antiviral properties. For example, it has been evaluated against several viruses using MDCK cell lines, demonstrating significant cytotoxicity against viral infections. The effective concentration (EC50) values indicate its potential as an antiviral agent .
Antimicrobial Properties
The compound has also been tested for antimicrobial efficacy. Preliminary results suggest that it exhibits activity against certain bacterial strains, indicating its potential use in treating bacterial infections.
| Activity Type | Test Organism | EC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|---|
| Antiviral | Influenza Virus | 1.356 ± 0.008 | 16.64 ± 0.05 | 12.27 |
| Antimicrobial | Staphylococcus aureus | Not reported | Not reported | Not reported |
Therapeutic Applications
Due to its diverse biological activities, this compound is being explored for various therapeutic applications:
Anti-inflammatory Effects
Research indicates that derivatives of isoxazole compounds often exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Potential in Cancer Therapy
The structural characteristics of isoxazoles suggest that they may interfere with cancer cell proliferation and survival pathways, making them candidates for further investigation in oncology .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound:
- A study published in RSC Advances detailed the design and synthesis of various isoxazole derivatives, including this compound, with promising results in biological assays .
- Another investigation highlighted the compound's efficacy in cell-based assays, reinforcing its potential as a therapeutic agent against viral infections .
Mechanism of Action
The mechanism of action of Ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The isoxazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity and function. The methoxy and ester groups can also modulate the compound’s lipophilicity and bioavailability, affecting its distribution and metabolism in the body.
Comparison with Similar Compounds
Substituent Effects on Structure and Properties
Aryl Substituents
- Ethyl 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylate (CAS 954230-39-8) :
The electron-withdrawing fluorine atom at the 4-position of the phenyl ring reduces electron density compared to the methoxy group. This substitution decreases lipophilicity (clogP ~2.5 vs. ~2.8 for methoxyphenyl analogs) and raises the melting point (58–59°C) due to stronger intermolecular dipole interactions . - This positional isomerism may alter binding affinities in biological systems .
Heteroaromatic Substituents
- Ethyl 3-(4-Bromothiophen-2-yl)-5-methylisoxazole-4-carboxylate :
Replacing the phenyl group with a bromothiophene enhances π-stacking capabilities due to sulfur’s polarizability. However, the bulky bromine atom may reduce solubility in polar solvents . - This compound was synthesized via Oxone®-mediated cyclization, yielding 81.1 mg of crude product after chromatography .
Bulky and Polycyclic Substituents
- Ethyl 3-(9-Chloro-10-oxo-9,10-dihydroanthracen-9-yl)-5-methylisoxazole-4-carboxylate: The anthracenyl group introduces significant steric bulk, forcing the isoxazole ring into a non-planar conformation. Crystallographic studies reveal edge-to-face π-stacking (3.1–5.1 Å distances), which correlates with DNA intercalation mechanisms.
Crystallographic Insights
- Ethyl 5-Methyl-3-phenylisoxazole-4-carboxylate :
Single-crystal X-ray analysis confirms a planar isoxazole ring (mean C–C bond length = 1.39 Å) and weak C–H···O interactions stabilizing the lattice . - Anthracenyl Derivative : Two independent molecules in the asymmetric unit exhibit dihedral angles of 87° between isoxazole and anthracenyl planes, highlighting conformational flexibility .
Biological Activity
Ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate is a synthetic compound belonging to the isoxazole class, which has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features an isoxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen atoms. The presence of the 2-methoxyphenyl group and an ethyl ester enhances its chemical properties, influencing its interaction with biological systems.
This compound interacts with various molecular targets, such as enzymes and receptors. The isoxazole ring can participate in hydrogen bonding, while the methoxy and ester groups modulate lipophilicity and bioavailability, affecting distribution and metabolism in biological systems.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its effects against various pathogens, it demonstrated effective inhibition against several strains, suggesting potential as an antimicrobial agent .
Anti-inflammatory Properties
The compound has also been investigated for anti-inflammatory effects. It was shown to modulate inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.
Anticancer Activity
This compound has shown promise in anticancer research. In vitro studies revealed that it inhibits the growth of lung cancer cells (A549), with an effective concentration (EC50) of approximately . This positions it as a candidate for further development in cancer therapeutics.
Study 1: Antiviral Activity
In a recent study, the compound was evaluated for its antiviral properties against influenza viruses. It exhibited an EC50 value of with a cytotoxicity concentration (CC50) of , resulting in a selectivity index (SI) of . This indicates a favorable therapeutic window for potential antiviral applications .
Study 2: Cytotoxicity Evaluation
A cytotoxicity assay using MDCK cells showed that this compound had a CC50 value of , indicating moderate toxicity but acceptable safety margins for further testing in vivo .
Summary of Biological Activities
| Activity | EC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|
| Antiviral | 0.898 | 19.78 | 22.02 |
| Anticancer (A549 cells) | 0.253 | 69.05 | 272.93 |
| Antimicrobial | N/A | N/A | N/A |
Q & A
Q. What are the common synthetic routes for Ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate?
The compound is typically synthesized via nitrile oxide cycloaddition , a method adapted from structurally analogous isoxazole derivatives. For example, 9-anthracenenitrile oxide reacts with ethyl 2,4-dioxopentanoate under basic conditions (e.g., sodium ethoxide) to form cycloadducts with high yields (94–92%) . Alternative routes may involve condensation reactions between substituted phenyl precursors and isoxazole-forming reagents, with purification via recrystallization or chromatography. Key steps include optimizing reaction time, temperature, and stoichiometry to minimize side products.
Q. How is the crystal structure of this compound determined experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The structure is refined using SHELXL software, which employs least-squares minimization to optimize atomic coordinates, displacement parameters, and occupancy factors . For example, torsion angles and π-stacking interactions (e.g., edge-to-face interactions at 5.1 Å distances) are analyzed to confirm molecular conformation . Data collection involves a Bruker SMART CCD diffractometer, with absorption corrections applied using SADABS. Hydrogen atoms are often constrained using riding models .
Q. What are the key physicochemical properties of this compound?
- Molecular Weight : ~275–290 g/mol (varies with substituents; exact mass calculations require high-resolution MS) .
- Melting Point : Analogous compounds (e.g., ethyl 3-(4-fluorophenyl) derivatives) exhibit melting points of 58–59°C .
- Solubility : Typically soluble in polar aprotic solvents (e.g., DMSO, THF) and ethanol, but poorly soluble in water .
- Spectroscopic Data : IR and NMR (¹H/¹³C) confirm functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, methoxy singlet at δ 3.8–4.0 ppm) .
Advanced Questions
Q. How do substituents on the phenyl ring influence biological activity and binding interactions?
Substituents (e.g., Cl, F, OCH₃) modulate electronic and steric properties, affecting π-stacking and hydrogen bonding. For instance:
- Chloro substituents (e.g., in ethyl 3-(4-chlorophenyl) derivatives) enhance lipophilicity, potentially improving membrane permeability .
- Methoxy groups (as in the title compound) may engage in C–H···O interactions with biological targets, as seen in edge-to-face π-stacking with DNA G-quadruplexes . Structure-activity relationship (SAR) studies compare IC₅₀ values across analogs to identify pharmacophores. For example, anthracene-fused derivatives show anti-tumor potential but require cytotoxicity assays (e.g., SNB-19 glioblastoma cells) to validate activity .
Q. What methodologies are used to study its interactions with biological targets?
- X-ray Crystallography : Resolves binding modes (e.g., intercalation with DNA) by analyzing intermolecular distances (e.g., 3.3 Å between ester carbonyl and anthraquinone ketone) .
- In Vitro Assays : Dose-response curves (e.g., 1–25 µM) assess cytotoxicity using MTT or ATP-luminescence assays. Negative controls (e.g., DMSO vehicle) and replicates are critical to avoid artifacts .
- Molecular Dynamics (MD) Simulations : Predict stability of ligand-target complexes using software like GROMACS, validated by experimental data .
Q. How can researchers resolve contradictions in reported biological activities across studies?
Contradictions may arise from:
- Experimental Conditions : Varying cell lines, incubation times, or compound purity (e.g., >95% purity required for reliable assays) .
- Substituent Effects : A chloro-substituted analog may show activity absent in methoxy derivatives due to differences in electronic profiles .
- Target Specificity : Off-target effects can be ruled out via kinase profiling or CRISPR screening. Mitigation strategies include meta-analyses of published data, orthogonal assays (e.g., SPR for binding affinity), and collaborative reproducibility studies .
Methodological Considerations
- Crystallographic Refinement : Use SHELXL ’s restraints for disordered moieties and twin refinement for non-merohedral twinning .
- SAR Workflow : Synthesize analogs >95% purity (HPLC-validated), screen in dose-response assays, and correlate results with computational docking .
- Data Reproducibility : Report detailed synthetic protocols (solvents, catalysts) and deposit crystallographic data in the Cambridge Structural Database (CSD) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
